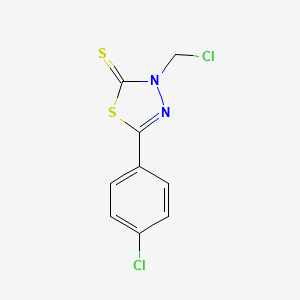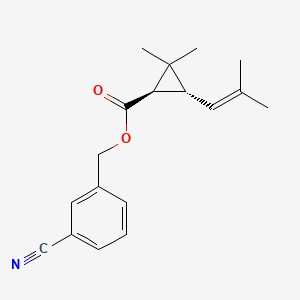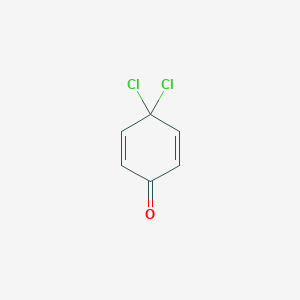
4,4-Dichlorocyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dichlorocyclohexa-2,5-dien-1-one is an organochlorine compound with the molecular formula C6H4Cl2O. This compound is characterized by the presence of two chlorine atoms attached to a cyclohexadienone ring. It is a derivative of cyclohexadienone and is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dichlorocyclohexa-2,5-dien-1-one can be synthesized through the chlorination of cyclohexa-2,5-dien-1-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4,4-positions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of cyclohexa-2,5-dien-1-one and chlorine gas into a reactor, with ferric chloride as the catalyst. The reaction mixture is then subjected to purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4-Dichlorocyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to cyclohexadienone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Cyclohexadienone derivatives.
Substitution: Various substituted cyclohexadienone compounds.
Scientific Research Applications
4,4-Dichlorocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dichlorocyclohexa-2,5-dien-1-one involves its reactivity with various biological molecules. The compound can undergo nucleophilic substitution reactions with cellular nucleophiles, leading to the formation of adducts that can interfere with cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxycyclohexa-2,5-dien-1-one: Similar structure but with methoxy groups instead of chlorine atoms.
Hexachlorocyclohexa-2,5-dien-1-one: Contains six chlorine atoms, making it more reactive.
4,4-Trimethylcyclohexa-2,5-dien-1-one: Contains methyl groups instead of chlorine atoms
Uniqueness
4,4-Dichlorocyclohexa-2,5-dien-1-one is unique due to its specific reactivity profile, which is influenced by the presence of chlorine atoms. This makes it a valuable intermediate in various chemical syntheses and a subject of interest in biological research .
Properties
CAS No. |
87024-27-9 |
|---|---|
Molecular Formula |
C6H4Cl2O |
Molecular Weight |
163.00 g/mol |
IUPAC Name |
4,4-dichlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6H4Cl2O/c7-6(8)3-1-5(9)2-4-6/h1-4H |
InChI Key |
FRFQVZFSXSAMCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=CC1=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol](/img/structure/B14410489.png)
![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide](/img/structure/B14410507.png)
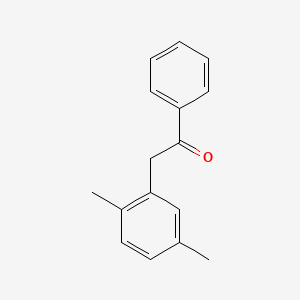

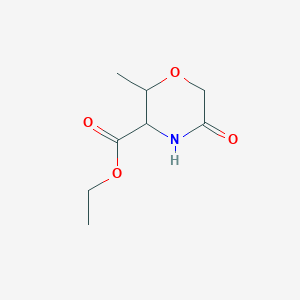
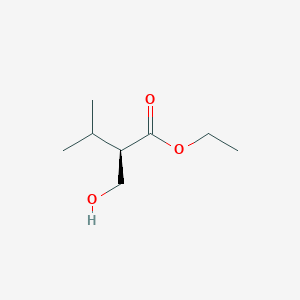

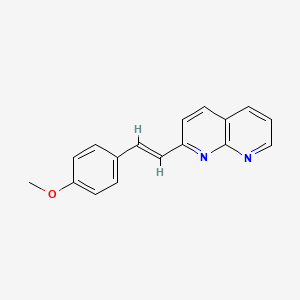
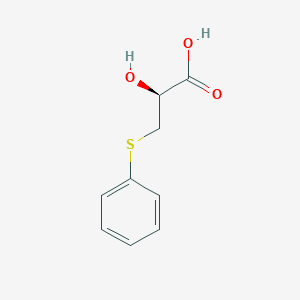
![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
